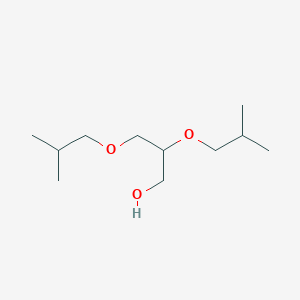
Ethyl 3,5-dichloro-2-pyridineacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3,5-dichloro-2-pyridineacetate is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-2-pyridineacetate typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 3,5-dichloro-2-pyridineacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Hydrolysis: The major products are 3,5-dichloro-2-pyridinecarboxylic acid and ethanol.
Oxidation: Oxidized derivatives of the pyridine ring.
科学的研究の応用
Ethyl 3,5-dichloro-2-pyridineacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 3,5-dichloro-2-pyridineacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
3,5-Dichloro-2-pyridinecarboxylic acid: A precursor in the synthesis of Ethyl 3,5-dichloro-2-pyridineacetate.
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other chlorinated pyridine derivatives.
特性
CAS番号 |
940933-29-9 |
|---|---|
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC名 |
ethyl 2-(3,5-dichloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 |
InChIキー |
HVAWGGITUANVNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B8334822.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol](/img/structure/B8334830.png)
![6,7-Dichloro-5-methoxy-3-methylbenzo[b]thiophene](/img/structure/B8334836.png)






